Hsp70-derived octapeptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hsp70-derived octapeptide is a conserved octapeptide sequence derived from the C-terminal end of the 70 kilodalton heat shock protein (Hsp70). This peptide is known for its ability to interact with tetratricopeptide repeat (TPR) motifs, which are involved in various cellular processes, including protein folding and transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hsp70-derived octapeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the amino acid.

Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

Deprotection: Removal of the protecting group from the amino acid’s amine group, usually with trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC, to ensure purity and correct sequence .

Chemical Reactions Analysis

Types of Reactions: Hsp70-derived octapeptide can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products: The major products of these reactions are typically modified versions of the original peptide, which can be used to study the effects of specific modifications on the peptide’s function .

Scientific Research Applications

Hsp70-derived octapeptide has a wide range of scientific research applications:

Chemistry: Used as a model peptide to study protein-peptide interactions and the effects of various modifications on peptide stability and function.

Biology: Investigated for its role in cellular stress responses and protein folding mechanisms.

Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to modulate protein-protein interactions and inhibit apoptosis.

Industry: Utilized in the development of peptide-based vaccines and as a tool in drug discovery and development

Mechanism of Action

The mechanism of action of Hsp70-derived octapeptide involves its interaction with TPR motifs, which are present in various co-chaperone proteins. This interaction facilitates the proper folding and transport of client proteins. The peptide can also inhibit apoptosis by interfering with the activation of caspases, key effectors in the apoptotic pathway. Additionally, it can modulate cellular stress responses by enhancing the expression of heat shock proteins .

Comparison with Similar Compounds

Hsp70-derived octapeptide is unique due to its specific sequence and interaction with TPR motifs. Similar compounds include:

Hsp90-derived peptides: These peptides also interact with TPR motifs but have different sequences and functions.

AIF-derived peptides: These peptides are derived from apoptosis-inducing factor and can sensitize cancer cells to apoptosis by neutralizing Hsp70 function.

Acridizinium derivatives: These small molecules disrupt Hsp70 relocalization after heat shock

Biological Activity

The Hsp70-derived octapeptide, a segment of the 70-kDa heat shock protein (Hsp70), has garnered attention for its diverse biological activities, particularly in the context of cellular stress responses, immune modulation, and potential therapeutic applications. This article delves into the biological activity of this peptide, drawing on various research findings and case studies to illustrate its significance.

Hsp70 proteins are essential molecular chaperones that assist in protein folding, prevent aggregation, and facilitate the degradation of misfolded proteins. The octapeptide derived from Hsp70 retains some functional properties of the full protein, particularly in modulating cellular responses under stress conditions.

- Binding Dynamics : Hsp70 operates through a cycle involving ATP binding and hydrolysis, which regulates its interaction with substrate polypeptides. In the ADP-bound state, Hsp70 exhibits high affinity for substrates, facilitating their proper folding or degradation .

- Co-Chaperone Interaction : The functionality of Hsp70 is enhanced by co-chaperones such as J-domain proteins (JDPs) and nucleotide exchange factors (NEFs), which modulate its activity and substrate interactions .

Biological Activities

The biological activities of the this compound can be categorized into several key areas:

1. Anti-Inflammatory Effects

Research indicates that Hsp70 can modulate inflammatory responses. For instance:

- In models of rheumatoid arthritis, Hsp70 has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 .

- A study demonstrated that the octapeptide could induce IL-10 production in monocytes, promoting an anti-inflammatory phenotype .

2. Cancer Therapeutics

Hsp70 plays a dual role in cancer biology:

- Tumor Promotion : High levels of Hsp70 are often associated with cancer cell survival and proliferation by inhibiting apoptosis .

- Therapeutic Targeting : Compounds targeting Hsp70 have been identified as potential anti-cancer agents. For example, inhibitors like JG-231 have shown selective toxicity towards cancer cells while sparing normal cells .

3. Immune Modulation

The octapeptide has been implicated in enhancing immune responses:

- It can stimulate dendritic cell maturation and promote T-cell activation, suggesting its role in vaccine development and immunotherapy .

Case Studies

Several studies have highlighted the effectiveness of the this compound in various biological contexts:

Properties

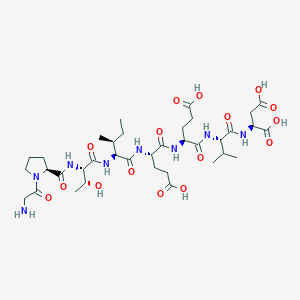

Molecular Formula |

C36H58N8O16 |

|---|---|

Molecular Weight |

858.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C36H58N8O16/c1-6-17(4)28(42-35(58)29(18(5)45)43-32(55)22-8-7-13-44(22)23(46)15-37)34(57)39-19(9-11-24(47)48)30(53)38-20(10-12-25(49)50)31(54)41-27(16(2)3)33(56)40-21(36(59)60)14-26(51)52/h16-22,27-29,45H,6-15,37H2,1-5H3,(H,38,53)(H,39,57)(H,40,56)(H,41,54)(H,42,58)(H,43,55)(H,47,48)(H,49,50)(H,51,52)(H,59,60)/t17-,18+,19-,20-,21-,22-,27-,28-,29-/m0/s1 |

InChI Key |

ZFLYGBZWZFFSEA-KXIJWNIYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.